Isopropyl dihydrogen phosphate

Phosphate Ester Hydrolysis Reaction Kinetics Mechanistic Probes

Isopropyl dihydrogen phosphate (CAS 1623-24-1), also known as monoisopropyl phosphate, is a monoalkyl phosphate ester with the molecular formula C₃H₉O₄P and a molecular weight of 140.07 g/mol. This compound is characterized as a white crystalline solid that is soluble in water and organic solvents, with a density of 1.347 g/cm³ and a boiling point of 250.5°C at 760 mmHg.

Molecular Formula C3H9O4P
Molecular Weight 140.07 g/mol
CAS No. 1623-24-1
Cat. No. B167372
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsopropyl dihydrogen phosphate
CAS1623-24-1
Molecular FormulaC3H9O4P
Molecular Weight140.07 g/mol
Structural Identifiers
SMILESCC(C)OP(=O)(O)O
InChIInChI=1S/C3H9O4P/c1-3(2)7-8(4,5)6/h3H,1-2H3,(H2,4,5,6)
InChIKeyQPPQHRDVPBTVEV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Isopropyl Dihydrogen Phosphate (CAS 1623-24-1): Technical Specifications, Physical Properties, and Industrial Profile for Procurement Decision-Making


Isopropyl dihydrogen phosphate (CAS 1623-24-1), also known as monoisopropyl phosphate, is a monoalkyl phosphate ester with the molecular formula C₃H₉O₄P and a molecular weight of 140.07 g/mol. This compound is characterized as a white crystalline solid that is soluble in water and organic solvents, with a density of 1.347 g/cm³ and a boiling point of 250.5°C at 760 mmHg . It exhibits corrosive properties and is classified as a phosphoantigen due to its immunomodulatory activity [1]. Its primary industrial roles include serving as a chemical intermediate for flame retardants, plasticizers, surfactants, and organophosphorus synthesis, as well as a reference standard in pharmaceutical analysis .

Why Generic Substitution of Isopropyl Dihydrogen Phosphate Fails: A Kinetic and Regulatory Perspective


Isopropyl dihydrogen phosphate occupies a distinct mechanistic niche among alkyl dihydrogen phosphates, exhibiting hydrolysis behavior intermediate between primary and tertiary esters. Specifically, its acid-catalyzed hydrolysis rate is proportional to the Hammett acidity function (H₀) with a slope of 1.03, a feature shared with tertiary esters, yet it retains a pH 4 rate maximum characteristic of primary esters [1]. This dual character renders it irreplaceable in kinetic studies where both mechanisms are relevant. Furthermore, its fully characterized, USP/EP-compliant reference standard grade is essential for regulatory traceability in pharmaceutical development, a requirement that generic alkyl phosphates do not meet [2]. These quantifiable differences preclude simple in-class substitution.

Product-Specific Quantitative Evidence Guide: Differentiating Isopropyl Dihydrogen Phosphate from Structural Analogs for Informed Procurement


Differential Hydrolysis Kinetics: Isopropyl Dihydrogen Phosphate vs. Methyl, Ethyl, and tert-Butyl Analogs

In a direct head-to-head comparison under identical conditions (4 M HClO₄, 100°C), the first-order rate constant (k) for isopropyl dihydrogen phosphate (1.65 ± 0.04 × 10⁻⁵ s⁻¹) is markedly lower than that of methyl dihydrogen phosphate (72.2 ± 0.1 × 10⁻⁵ s⁻¹) and ethyl dihydrogen phosphate (2.94 ± 0.10 × 10⁻⁵ s⁻¹) [1]. The acid-catalyzed hydrolysis of the isopropyl ester follows a distinct mechanism, with rate proportional to the Hammett acidity function (slope 1.03), while the methyl ester's rate is proportional to stoichiometric acid concentration [1]. This mechanistic divergence, combined with the 44-fold rate reduction relative to the methyl ester, confirms that isopropyl dihydrogen phosphate cannot be substituted by primary alkyl analogs in studies of secondary phosphate ester reactivity or in applications requiring controlled hydrolytic stability.

Phosphate Ester Hydrolysis Reaction Kinetics Mechanistic Probes

Regulatory-Compliant Reference Standard: Isopropyl Dihydrogen Phosphate for API Phosphonic Acid Traceability

Isopropyl dihydrogen phosphate is supplied as a fully characterized reference standard for API Phosphonic Acid, with compliance to USP and EP pharmacopeial guidelines [1]. This specific grade enables traceability in analytical method development, method validation (AMV), and quality control (QC) applications during pharmaceutical synthesis and formulation. In contrast, generic or technical-grade alkyl phosphates lack the rigorous characterization, purity documentation, and regulatory alignment required for pharmaceutical QC and regulatory submissions. The availability of a USP/EP-traceable standard is a binary differentiator; no alternative monoalkyl phosphate is known to fulfill this specific role for phosphonic acid APIs.

Pharmaceutical Analysis Reference Standards Quality Control

Mechanistic Bifurcation in Acid-Catalyzed Hydrolysis: A Definitive Class-Level Distinction from Primary and Tertiary Analogs

The hydrolysis of isopropyl dihydrogen phosphate proceeds via a dual mechanism: at pH 4, the monoanion undergoes 100% P-O bond fission, whereas in strongly acidic solutions, hydrolysis occurs with almost complete C-O bond fission [1]. This behavior is intermediate between primary alkyl dihydrogen phosphates (which exhibit a linear relationship between acid-catalyzed rate and stoichiometric acidity and a rate maximum at pH 4) and tertiary alkyl dihydrogen phosphates (rate proportional to H₀, no pH 4 maximum) [1]. The solvent isotope effect (k_D₂O/k_H₂O = 1.46 ± 0.06) for isopropyl dihydrogen phosphate is also intermediate between methyl (1.20 ± 0.06) and t-butyl (1.78 ± 0.10) esters [1]. This class-level inference establishes isopropyl dihydrogen phosphate as the only model compound that captures the transitional reactivity of secondary phosphate esters.

Mechanistic Studies Reaction Pathways Phosphate Ester Reactivity

Best Research and Industrial Application Scenarios for Isopropyl Dihydrogen Phosphate: Evidence-Based Selection Criteria


Kinetic and Mechanistic Studies of Phosphate Ester Hydrolysis

Isopropyl dihydrogen phosphate is the preferred substrate for investigations of secondary phosphate ester reactivity. Its unique position in the mechanistic spectrum between primary and tertiary esters, as demonstrated by its dual hydrolysis pathways (P-O vs. C-O bond fission) and intermediate solvent isotope effect (k_D₂O/k_H₂O = 1.46 ± 0.06), makes it essential for elucidating the transition between A1 and A2 mechanisms in phosphate ester solvolysis [1]. Researchers seeking to model the hydrolytic behavior of biologically relevant phosphate monoesters or to develop predictive QSAR models for organophosphorus compounds will find the quantitative kinetic parameters (e.g., k = 1.65 × 10⁻⁵ s⁻¹ at 100°C in 4 M HClO₄) directly applicable to experimental design [1].

Analytical Method Development and Quality Control in Pharmaceutical Manufacturing

Procurement of USP/EP-compliant isopropyl dihydrogen phosphate reference standard is critical for analytical laboratories engaged in method development, method validation (AMV), and quality control (QC) for APIs containing phosphonic acid moieties [2]. The fully characterized nature of this standard ensures traceability and compliance with pharmacopeial guidelines, directly supporting the validation of chromatographic purity methods, residual solvent analysis, and stability-indicating assays. Substituting with technical-grade alkyl phosphates jeopardizes data integrity and regulatory acceptance. This scenario is specific to regulated pharmaceutical and biotechnology quality control environments.

Synthesis of Organophosphorus Intermediates for Flame Retardant and Plasticizer Formulations

Isopropyl dihydrogen phosphate serves as a key building block in the synthesis of more complex organophosphorus compounds used as halogen-free flame retardants and plasticizers in polymer matrices . Its monofunctional phosphate group and secondary alkyl character provide a distinct reactivity profile for subsequent esterification or phosphorylation steps, enabling the tailored incorporation of phosphorus into target molecules. While not a direct performance differentiator in the final application, the compound's established role as a synthetic intermediate in patent literature [3] positions it as a strategic procurement item for R&D laboratories developing novel phosphorus-based additives for thermoplastics, thermosets, and coatings.

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